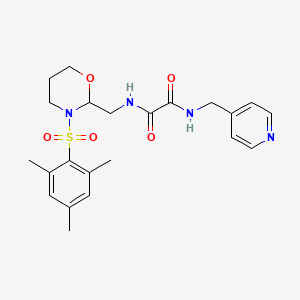

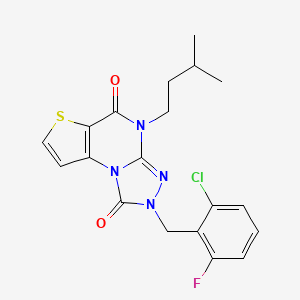

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C22H28N4O5S and its molecular weight is 460.55. The purity is usually 95%.

BenchChem offers high-quality N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The development of novel synthetic routes for creating highly functionalized pyridines has been explored, where the N-S bond acts as an internal oxidant. This approach allows for efficient C-C/C-N bond formation alongside desulfonylation under mild conditions, showcasing a general and efficient method for synthesizing complex molecules (Zhang et al., 2014).

- Research into room temperature Cu-catalyzed N-arylation of oxazolidinones and amides with (hetero)aryl iodides has identified N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) as an effective promoter. This study demonstrates excellent chemoselectivity and tolerance for a wide range of functional groups, leading to diverse N-arylation products (Bhunia et al., 2022).

Molecular Interaction and Coordination Chemistry

- Investigations into the coordination chemistry and magnetic anisotropy of cobalt(ii)-sulfonamide complexes reveal that systematic substitution on the N-(pyridine-2-ylmethyl)-sulfonamide ligand results in subtle variations in the CoN4 coordination geometry. This study provides insights into how geometric variations affect magnetic properties, highlighting the intricate relationship between molecular structure and magnetic anisotropy (Wu et al., 2019).

Molecular Structures and Crystal Packing

- The molecular structures of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines have been analyzed to understand the effects of C–H⋯N, C–H⋯π, and π⋯π interactions on crystal packing. This research sheds light on how molecular conformation influences the solid-state architecture of these compounds, emphasizing the role of intermolecular interactions in determining crystal structure (Lai et al., 2006).

Functionalization and Biological Activity

- The functionalization of C60 with N-fluorobenzenesulfonimide (NFSI) explores the creation of various 1,2- and 1,4-bisfullerene adducts, demonstrating NFSI's role as an oxidant in reactions with cyclic amines. This study not only expands the utility of NFSI in organic synthesis but also opens new pathways for the development of fullerene-based materials (Li et al., 2015).

Mécanisme D'action

Target of Action

The primary target of this compound is receptor tyrosine kinases . Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to one or more amino acids in a protein’s lateral chain, resulting in a conformational shift that affects protein activity .

Mode of Action

The compound interacts with its target, the receptor tyrosine kinases, and inhibits their activity. This inhibition can lead to a decrease in the phosphorylation of specific proteins, which can alter cellular signaling pathways and result in changes to cell function .

Biochemical Pathways

The inhibition of receptor tyrosine kinases can affect multiple biochemical pathways. These pathways often involve the regulation of cell growth and differentiation. The exact pathways affected can depend on the specific type of tyrosine kinase that is inhibited .

Pharmacokinetics

Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely influence its bioavailability and overall effectiveness .

Result of Action

The inhibition of receptor tyrosine kinases by this compound can have various molecular and cellular effects. For example, it can lead to decreased cell proliferation and increased cell death in certain types of cancer cells . Furthermore, this compound has shown more cytotoxic activity than the reference drug (i.e., imatinib) when tested against lung cancer cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other compounds or drugs can influence its metabolism and excretion .

Propriétés

IUPAC Name |

N'-(pyridin-4-ylmethyl)-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O5S/c1-15-11-16(2)20(17(3)12-15)32(29,30)26-9-4-10-31-19(26)14-25-22(28)21(27)24-13-18-5-7-23-8-6-18/h5-8,11-12,19H,4,9-10,13-14H2,1-3H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKBMKWBXBXHZEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=NC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)butanamide hydrochloride](/img/structure/B2942820.png)

![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2942825.png)

![2-bromo-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide](/img/structure/B2942828.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2942832.png)

![(1-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropyl) methanamine hydrochloride](/img/structure/B2942836.png)

![(E)-3-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2942837.png)

![1-(1,1-dioxido-1'H,4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidin]-1'-yl)ethanone](/img/structure/B2942838.png)

![2,2'-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diyl)bis(azanediyl))diethanol](/img/structure/B2942839.png)